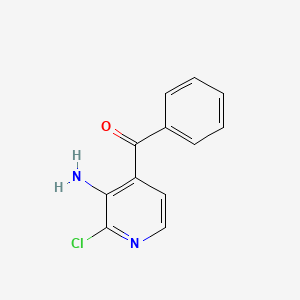

3-Amino-4-benzoyl-2-chloropyridine

Description

Contextual Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic synthesis. nih.govijpsonline.comresearchgate.net These six-membered heterocyclic compounds, containing one nitrogen atom, are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govijpsonline.com Their presence in a wide range of biologically active molecules underscores their importance in medicinal chemistry. nih.gov The pyridine scaffold can improve the water solubility of potential drug molecules. nih.gov

The unique electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, influence its reactivity. nih.govresearchgate.net This electronic characteristic makes pyridines susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. nih.govslideshare.net The development of new synthetic methods for creating substituted and fused pyridines is an active area of research, driven by the demand for novel compounds with diverse applications. nih.govrsc.org

Strategic Importance of Aminopyridines and Chloropyridines as Synthetic Intermediates

Aminopyridines and chloropyridines are crucial intermediates in the synthesis of a wide array of chemical compounds. ontosight.airsc.org The amino group in aminopyridines can act as a nucleophile, allowing for various chemical transformations and the introduction of new functional groups. ontosight.ainih.gov 2-Aminopyridine, for instance, is a versatile precursor for synthesizing various pharmaceuticals, agrochemicals, and dyes. ontosight.ai

Chloropyridines, on the other hand, are valuable substrates for cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. rsc.orgthieme-connect.comoup.com These reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex molecular architectures. The reactivity of chloropyridines in these transformations can be influenced by the position of the chlorine atom on the pyridine ring. rsc.orgthieme-connect.com For example, 2-chloropyridines can readily undergo oxidative addition in nickel-catalyzed cross-coupling reactions. rsc.orgnih.gov

The combination of both an amino and a chloro substituent on the same pyridine ring, as seen in 3-Amino-4-benzoyl-2-chloropyridine, presents a unique set of synthetic possibilities, allowing for sequential and regioselective functionalization.

Role of Benzoyl Moieties in Modulating Chemical Reactivity and Molecular Architecture

Furthermore, the benzoyl group itself can be a site for further chemical modification. For instance, if the phenyl ring of the benzoyl group contains a halogen atom, it can be subjected to cross-coupling reactions, providing another avenue for diversification of the molecular structure. nih.gov In medicinal chemistry, the benzoylpiperidine fragment is considered a "privileged structure" due to its frequent appearance in bioactive compounds. nih.gov

Research Gaps and Prospective Investigations for this compound

While the individual components of this compound—the aminopyridine core, the chloro substituent, and the benzoyl moiety—are well-studied in various contexts, comprehensive research specifically on this trifunctionalized compound appears to be limited. A search of available literature and chemical databases reveals its existence and basic chemical properties, but detailed studies on its reactivity, synthetic applications, and potential biological activity are not extensively documented. guidechem.com

Future research could focus on several key areas:

Systematic Reactivity Studies: A thorough investigation of the reactivity of each functional group in this compound is needed. This would involve exploring its behavior in various reaction types, such as nucleophilic aromatic substitution at the chloro position, acylation or alkylation of the amino group, and reactions involving the benzoyl carbonyl group.

Development of Novel Synthetic Methodologies: Leveraging the unique combination of functional groups, researchers could develop new synthetic routes to create a library of derivatives. This could involve selective cross-coupling reactions, multicomponent reactions, or intramolecular cyclizations to form novel heterocyclic systems.

Exploration of Biological Activity: Given the prevalence of substituted pyridines in pharmaceuticals, it would be valuable to screen this compound and its derivatives for potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. nih.govnih.gov

Materials Science Applications: The rigid, aromatic structure of this compound could make it a candidate for applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a ligand for the synthesis of metal-organic frameworks (MOFs).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-chloropyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSCEEZYOQADQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441096 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-36-9 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Benzoyl 2 Chloropyridine and Its Precursors

Convergent and Divergent Synthetic Routes

The construction of the 3-Amino-4-benzoyl-2-chloropyridine scaffold can be approached through either convergent or divergent synthetic strategies. Convergent syntheses involve the preparation of key fragments which are then combined, while divergent routes begin with a common intermediate that is subsequently modified to introduce the desired functional groups.

Strategies Involving Pyridine (B92270) Ring Functionalization

The functionalization of a pre-existing pyridine ring is a common strategy. This often involves the manipulation of substituted pyridines to introduce the necessary amino, benzoyl, and chloro groups in the correct positions.

One approach starts with readily available chloropyridines. For instance, 2-chloropyridine (B119429) can be nitrated to introduce a nitro group, which can later be reduced to the amino group. chemicalbook.com The pyridine ring can be activated towards electrophilic substitution by N-oxidation. chemicalbook.comresearchgate.net For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide, which facilitates the introduction of a nitro group at the 4-position. chemicalbook.comgoogle.com Subsequent reduction of the nitro group and deoxygenation of the N-oxide would yield 4-amino-2-chloropyridine. chemicalbook.com

Another strategy involves the functionalization of aminopyridines. The direct chlorination of 2-aminopyridines can be achieved with high regioselectivity using reagents like Selectfluor™ in the presence of a chloride source such as lithium chloride. rsc.org The position of chlorination is influenced by the substituents already present on the pyridine ring. rsc.org

Furthermore, the Curtius reaction can be utilized to synthesize aminopyridines from corresponding carboxylic acids, providing another pathway to key intermediates. googleapis.com

| Starting Material | Reagents | Key Intermediate | Reference |

| 2-Chloropyridine | 1. H₂O₂, Acetic Acid2. H₂SO₄, HNO₃3. Reducing agent | 2-Chloro-4-nitropyridine-N-oxide | chemicalbook.com |

| 2-Aminopyridines | Selectfluor™, LiCl | Chlorinated 2-aminopyridines | rsc.org |

| Pyridine-4-carboxylic acid N-oxide | - | 4-Amino-2-propoxypyridine | googleapis.com |

Introduction of the Benzoyl Moiety via Acylation or Related Reactions

The introduction of the benzoyl group at the 4-position of the pyridine ring is a critical step. Friedel-Crafts acylation and related reactions are commonly employed for this purpose.

One method involves the reaction of a suitably substituted pyridine with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org For example, 3-benzoylpyridine (B1664120) can be prepared by the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene (B151609) and aluminum chloride. orgsyn.org A similar approach could be adapted for the synthesis of 4-benzoylpyridines from isonicotinic acid. orgsyn.org

Alternatively, the benzoyl group can be introduced via the reaction of an organometallic reagent with a pyridine derivative. For instance, the addition of phenylmagnesium bromide to 3-cyanopyridine (B1664610) has been used to synthesize 3-benzoylpyridine. orgsyn.org Another route involves the oxidation of a phenyl-pyridyl-carbinol. orgsyn.orggoogle.com

More direct methods for the acylation of pyridines have also been developed. For example, 2-acylation of pyridines can be achieved by reacting pyridine derivatives with alcohols in the presence of dipotassium (B57713) peroxodisulfate. chemicalbook.com

| Acylation Method | Substrates | Reagents/Catalyst | Product | Reference |

| Friedel-Crafts Acylation | Nicotinic acid, Benzene | Thionyl chloride, Aluminum chloride | 3-Benzoylpyridine | orgsyn.org |

| Grignard Reaction | 3-Cyanopyridine, Phenylmagnesium bromide | - | 3-Benzoylpyridine | orgsyn.org |

| Oxidation | Phenyl(pyridin-2-yl)methanol | Ionic hydride, Air/Oxygen | 2-Benzoylpyridine | google.com |

| Direct Acylation | Pyridine derivatives, Alcohols | Dipotassium peroxodisulfate | 2-Acylpyridines | chemicalbook.com |

Regioselective Chlorination and Amination Techniques

Achieving the correct substitution pattern on the pyridine ring requires highly regioselective reactions. The introduction of the chlorine atom at the 2-position and the amino group at the 3-position is a key challenge.

Regioselective chlorination of pyridine N-oxides can be achieved using reagents like oxalyl chloride. researchgate.net The position of chlorination is directed by the N-oxide group, which activates the 2- and 4-positions towards nucleophilic attack. researchgate.net Similarly, the chlorination of 2-aminopyridines can be directed to specific positions based on the existing substituents. rsc.org

Regioselective amination of pyridines can be more challenging. One approach involves the nitration of the pyridine ring followed by reduction, as mentioned earlier. The position of nitration can be controlled by the existing substituents and the reaction conditions. chemicalbook.com Another method involves the use of aminating agents in radical reactions, where noncovalent interactions can control the positional selectivity. acs.org For instance, ortho-selective radical amination of aniline (B41778) derivatives has been demonstrated. acs.org

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both palladium-catalyzed and metal-free approaches have been developed for the synthesis of functionalized pyridines.

Palladium-Catalyzed C-N Bond Formations and Related Coupling Reactions

Palladium catalysts are powerful tools for the formation of carbon-nitrogen (C-N) bonds, which is a key step in the synthesis of aminopyridines. rsc.org These cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the coupling of an amine with a halo-pyridine. beilstein-journals.org

For example, the coupling of amides, amines, or amino acid esters with N-substituted 4-bromo-7-azaindoles has been successfully achieved using a palladium catalyst with a suitable ligand like Xantphos. beilstein-journals.org The choice of ligand, base, and palladium precursor is crucial for the success of these reactions. beilstein-journals.org

Palladium-catalyzed C-H activation is another advanced strategy that allows for the direct functionalization of pyridine rings without the need for pre-functionalized starting materials. rsc.org This can be used for various transformations, including arylation and acylation. rsc.orgbeilstein-journals.org

| Reaction Type | Substrates | Catalyst/Ligand | Key Features | Reference |

| Buchwald-Hartwig Amination | N-substituted 4-bromo-7-azaindole, Amides/Amines | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | Efficient C-N bond formation | beilstein-journals.org |

| Intramolecular C-H Arylation | Pyridine derivatives with an N-aryl bromide | Pd(OAc)₂ / PPh₃ | Facile synthesis of fused nitrogen-containing heterocycles | beilstein-journals.org |

| Ortho-Acylation | 2-Aryl pyridine, Toluene derivatives | Pd(OAc)₂ / TBHP | Direct acylation without pre-functionalization | rsc.org |

Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. nih.govnih.govrsc.org

For the synthesis of aminopyridines, metal-free approaches can involve nucleophilic aromatic substitution reactions or the use of organocatalysts. For example, the synthesis of imidazo[1,2-a]pyridines, which are related structures, can be achieved using metal-free catalysts like perchloric acid or even under catalyst-free conditions in some cases. nih.gov

Radical amination reactions, as mentioned earlier, can also be conducted under metal-free conditions, often initiated by visible light or other radical initiators. acs.org These methods offer a green alternative for the synthesis of aminopyridines.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its precursors is contingent upon the careful optimization of reaction conditions. Key parameters that are frequently manipulated to maximize yield and purity include temperature, reaction time, solvent, and the choice of catalyst and reagents.

A pivotal step in the synthesis of the broader class of 4-substituted 3-amino-2-chloropyridines is the introduction of the substituent at the 4-position. In the case of the 4-benzoyl derivative, this is typically achieved through a Friedel-Crafts acylation or a related reaction. The efficiency of such reactions is highly dependent on the Lewis acid catalyst used, the solvent, and the temperature. For instance, in the synthesis of related aryl ketones, trifluoromethanesulfonic acid has been utilized not only as a catalyst but also as a solvent, demonstrating its high efficacy in promoting Friedel-Crafts acylation.

For the synthesis of the precursor, 3-amino-2-chloro-4-methylpyridine, a related compound, various synthetic strategies have been developed, each with its own set of optimized conditions. One reported method involves the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. However, this approach can suffer from a lack of regioselectivity, leading to a mixture of products. Another route proceeds via the Hofmann amide degradation, where the reaction temperature and the rate of addition of reagents are critical to achieving a good yield. google.com

The synthesis of 3-amino-2-chloropyridine (B31603) itself, a key precursor, has also been the subject of optimization studies. The chlorination of 3-aminopyridine (B143674) can produce the desired product, but also a dichlorinated by-product. The control of the reaction temperature and the molar ratio of the chlorinating agent are crucial to maximize the yield of the mono-chlorinated product. youtube.com

The following table summarizes some of the reported reaction conditions and yields for the synthesis of precursors and related compounds, illustrating the importance of optimization.

| Precursor/Related Compound | Reaction Step | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-3-amido-4-methylpyridine | Hydrolysis of nitrile | Concentrated sulfuric acid, 100°C, 3 hours | Not specified | google.com |

| 3-amino-2-chloro-4-methylpyridine | Hofmann degradation | Bromine, sodium hydroxide, water, 22°C then 70°C | Not specified | google.com |

| 3-cyano-4-methyl-2-pyridone | Cyclization | Piperidinium acetate (B1210297), toluene, reflux | 90.6% | google.com |

| 2-[(3-Amino-2-pyridinyl)amino]phenylmethanone | Condensation | Heated at 175°-180° C. for 2.5 hr | 28% | youtube.com |

Purification Techniques for Complex Pyridine Derivatives

The purification of complex pyridine derivatives such as this compound is a critical step to ensure the high purity required for subsequent applications, particularly in the pharmaceutical field. The presence of multiple functional groups and potential for side-products necessitates the use of advanced and often multi-step purification strategies.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. youtube.comyoutube.comnih.gov The choice of solvent is paramount and is based on the principle that the target compound should have high solubility in the hot solvent and low solubility at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. For benzoylpyridine derivatives, solvents such as ethanol (B145695), isopropanol, and toluene, or mixtures thereof, are often employed. youtube.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Seeding with a small crystal of the pure compound can sometimes be used to induce crystallization. youtube.com

Column chromatography is another powerful technique for the separation and purification of complex mixtures. For pyridine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used. For instance, in the purification of related aminopyridine derivatives, a mobile phase of hexane-isopropanol has been successfully used. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and is often used for both analytical and preparative scale purification of complex pyridine derivatives. Various HPLC modes can be employed:

Reversed-phase HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For aminopyridines, which can be basic, the addition of modifiers to the mobile phase, such as formic acid or ammonium (B1175870) formate, can improve peak shape and resolution.

Normal-phase HPLC: This mode uses a polar stationary phase and a nonpolar mobile phase.

Hydrogen-bonding-based separation: A specialized technique has been developed for the separation of aminopyridine isomers based on their hydrogen bonding interactions with a specific stationary phase (SHARC 1). The mobile phase typically consists of acetonitrile (B52724) and methanol (B129727) with additives.

Cation-exchange chromatography: This technique is particularly useful for separating basic compounds like aminopyridines from non-basic impurities.

The following table provides examples of purification techniques and the conditions used for related pyridine compounds.

| Compound Type | Purification Technique | Key Parameters | Reference |

|---|---|---|---|

| Aminopyridine isomers | HPLC (Hydrogen-bonding) | Column: SHARC 1; Mobile phase: Acetonitrile/Methanol with Formic acid/Ammonium formate | |

| Substituted aminopyridines | Column Chromatography | Stationary phase: Silica gel; Eluent: Hexane-isopropanol (90:10, v/v) | nih.gov |

| 2-[(3-Amino-2-pyridinyl)amino]phenylmethanone | Recrystallization | Solvent: Isopropyl alcohol, with charcoal decolorization | youtube.com |

| 3-amino-4-arylpyridin-2(1H)-one derivatives | Column Chromatography | Stationary phase: Silica gel; Eluent: CHCl3–EtOAc, 10:1 | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Benzoyl 2 Chloropyridine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-Amino-4-benzoyl-2-chloropyridine is a composite of the individual reactivities of its functional groups, each influenced by the electronic nature of the pyridine (B92270) ring and the other substituents.

The amino group at the 3-position is a key site for nucleophilic reactions. It can readily undergo diazotization, a process that converts the amino group into a diazonium salt. This transformation is typically achieved by treatment with a nitrite (B80452) source, such as sodium nitrite or t-butyl nitrite, in the presence of an acid. google.comgoogle.com The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups at the 3-position. For instance, diazotization of 3-amino-2-chloropyridine (B31603) followed by reaction with copper (I) bromide has been used to synthesize 2,3-dibromopyridine. google.com

The amino group also participates in condensation reactions. For example, it can react with carbonyl compounds to form imines or with activated carboxylic acid derivatives to yield amides. The condensation of 3-amino-2-chloropyridine with ethyl 2-aminobenzoate (B8764639) results in the formation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net These reactions are fundamental in building more complex molecular architectures.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 and C4 positions, making the chloro group a good leaving group. stackexchange.comvaia.com This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position. The stability of the anionic intermediate, known as the Meisenheimer complex, is a key factor in determining the feasibility and regioselectivity of the substitution. youtube.com The negative charge in the intermediate formed by attack at C2 or C4 can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The presence of other substituents on the pyridine ring can influence the rate and selectivity of nucleophilic aromatic substitution. Electron-withdrawing groups generally activate the ring towards nucleophilic attack, while electron-donating groups have a deactivating effect.

The benzoyl group at the 4-position introduces a carbonyl functionality, which is a site for nucleophilic attack. The carbonyl carbon is electrophilic and can react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride). These reactions lead to the formation of secondary alcohols or can be used to introduce new carbon-carbon bonds. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituted pyridine ring.

Cycloaddition Reactions and Annulation Pathways

This compound and its derivatives can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. For instance, the amino group can be a key component in building fused rings. While specific examples for this compound are not prevalent in the provided search results, related structures demonstrate these pathways. For example, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines provide a route to C,N-diheteroarylcarbamidines. nih.gov These types of reactions highlight the potential of the amino and other functional groups on the pyridine ring to act as handles for constructing more complex polycyclic structures.

Rearrangement Reactions and Tautomeric Equilibria

Tautomerism, the interconversion of constitutional isomers, is a potential phenomenon for this compound, particularly involving the amino group and the adjacent ring nitrogen. mdpi.com The molecule can exist in equilibrium between the amino form and a tautomeric imino form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. mdpi.comresearchgate.net

For example, studies on related 1-benzamidoisoquinoline derivatives have shown that the equilibrium between amide and enol tautomers can be controlled by the electronic effects of substituents. mdpi.com While specific studies on the tautomeric equilibrium of this compound were not found, the principles governing these equilibria in similar systems are applicable.

Rearrangement reactions can also be a feature of the chemistry of substituted pyridines. For instance, the Cornforth-type rearrangement, which involves a triazole–triazole isomerization through ring opening, rotation, and cyclization, has been observed in the reaction of 3,3-diaminoacrylonitriles with azides. nih.gov

Selectivity in Multi-Substituted Pyridine Systems

In a multi-substituted pyridine like this compound, the different functional groups can compete for reaction with a given reagent, leading to questions of chemoselectivity. For instance, in nucleophilic substitution reactions, the relative reactivity of the chloro substituent versus potential reactions at the amino or benzoyl groups is a key consideration.

The regioselectivity of reactions is also critical. In nucleophilic aromatic substitution, attack is favored at the 2- and 4-positions of the pyridine ring due to the stabilizing effect of the nitrogen atom on the anionic intermediate. stackexchange.comvaia.com The presence of activating or deactivating groups can further influence this selectivity. For example, in chloropyrimidines, nucleophilic attack generally occurs in the order C4/C6 > C2 >> C5. arkat-usa.org

The interplay of electronic and steric effects of the amino, benzoyl, and chloro substituents in this compound will ultimately govern the selectivity of its reactions. Understanding these factors is crucial for the strategic use of this compound in organic synthesis.

Advanced Derivatives and Analogues of 3 Amino 4 Benzoyl 2 Chloropyridine

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-activity relationship (SAR) analysis is crucial in medicinal chemistry for designing molecules with enhanced biological activity. For pyridine (B92270) derivatives, SAR studies have revealed that the presence and positioning of specific functional groups significantly influence their antiproliferative effects. researchgate.net Groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been found to enhance biological activity, whereas the inclusion of halogen atoms or bulky groups can sometimes lead to diminished effects. researchgate.net

In a study focusing on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related to the title compound, SAR exploration highlighted key features for potent anti-proliferative activity. google.com It was observed that compounds with alcohol functionality generally showed better efficacy than their benzoyl counterparts. google.com Furthermore, a 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring was identified as being important for maximizing this activity. google.com Interestingly, derivatives with a 3-methoxy substituent, which were inactive in the benzoyl series, demonstrated significant growth inhibition when the benzoyl group was reduced to an alcohol, suggesting the alcohol motif can positively influence the binding of these derivatives. google.com

Synthesis of Fused Heterocyclic Systems

The reactive sites on the 3-amino-4-benzoyl-2-chloropyridine backbone—namely the amino group, the activated pyridine ring, and the chloro leaving group—provide multiple avenues for cyclization reactions, leading to the formation of diverse fused heterocyclic systems.

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic system, with numerous derivatives described in scientific literature and patents. google.com Synthetic strategies to access this scaffold are well-established and often involve the cyclization of a pyrazole (B372694) precursor.

One common method is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and a biselectrophile like diethyl 2-(ethoxymethylene)malonate. google.com This reaction proceeds through the initial attack of the amino group, followed by cyclization and subsequent treatment with reagents like POCl3 to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. google.com

Another prevalent strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. google.com The synthesis of novel pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a zirconium tetrachloride (ZrCl4) catalyst. This reaction is believed to proceed via a Michael addition, followed by an intramolecular attack of the amino group on the carbonyl, and subsequent dehydration and oxidation to form the fused pyridine ring. google.com Catalytic methods using novel nano-magnetic metal-organic frameworks have also been developed for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions.

A series of pyrazolo[3,4-b]pyridin-3-yl pyrimidine (B1678525) derivatives were synthesized and evaluated for potential therapeutic applications, demonstrating the utility of this scaffold in drug discovery.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 5-Amino-1-phenyl-pyrazole, α,β-unsaturated ketones | ZrCl₄, EtOH, DMF | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | |

| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | google.com |

| Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Nano-magnetic metal-organic framework | Pyrazolo[3,4-b]pyridines |

The thieno[2,3-b]pyridine (B153569) scaffold is another key heterocyclic structure derived from pyridine precursors. The synthesis of these compounds often starts from an appropriately substituted aminopyridine or aminothiophene. For instance, various new thieno[2,3-b]pyridine-based compounds have been synthesized by treating 3-aminothienopyridine derivatives with reagents like aryl isothiocyanates or maleic anhydride.

A general approach can involve the reaction of a substituted pyridine with a sulfur-containing reagent to build the thiophene (B33073) ring. For example, treatment of a pyridine derivative with reagents like ethyl 2-mercaptoacetate can lead to the formation of the thieno[3,2-b]pyridine (B153574) scaffold, an isomer of the target system.

In a more relevant example, the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives was achieved by reacting a suitable carbonitrile precursor with a chloroacetamide in the presence of sodium carbonate and ethanol (B145695). google.com This method provides a direct route to functionalized thieno[2,3-b]pyridines. google.com Other syntheses have started from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate to produce various thieno[2,3-b]pyridine derivatives. The resulting thieno[2,3-b]pyridine core is of interest in materials science, with benzothieno[2,3-b]pyridine (BTP) derivatives being developed as host materials for phosphorescent organic light-emitting diodes (OLEDs).

Benzofuropyridines, which contain an annulated pyridine, furan (B31954), and benzene (B151609) ring, are a class of compounds with diverse biological activities and potential applications in materials science. An efficient, one-pot methodology has been developed for the synthesis of benzofuro[2,3-b]pyridines.

This procedure involves a four-step sequence starting from commercially available fluoropyridines and 2-bromophenyl acetates. The key steps are:

Directed ortho-lithiation of the fluoropyridine.

Zncation to form an organozinc intermediate.

Negishi cross-coupling with a 2-bromophenyl acetate (B1210297).

Intramolecular Nucleophilic Aromatic Substitution (SNAr) , where in situ deprotection of the acetate group allows the resulting phenoxide to displace the fluorine atom on the pyridine ring, closing the furan ring.

This streamlined process utilizes mild reaction conditions and allows for the facile assembly of a diverse range of fused benzofuro heterocycles from readily available starting materials.

Modification of Amino and Benzoyl Moieties

The peripheral functional groups of this compound offer significant opportunities for structural diversification.

The amino group is a key nucleophilic site for modification. For example, the synthesis of Schiff bases from 2-amino-4-chloropyridine (B16104) has been achieved by reacting the amino group with various aldehydes. This demonstrates a common and effective way to modify the amino functionality. Similarly, the amino group can be acylated to form amides, as seen in the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, where the amino group of the thienopyridine core is functionalized. google.com

The benzoyl moiety also provides a handle for chemical alteration. A significant modification involves the reduction of the benzoyl ketone to a secondary alcohol. This transformation was explored in a study of thieno[2,3-b]pyridine derivatives, where the resulting alcohol analogues were compared to their benzoyl counterparts. google.com This seemingly simple reduction was found to have a profound impact on biological activity, indicating that the electronic and steric properties of this position are critical for molecular interactions. google.com

Amide Formation and Derivatives

The primary amino group at the C-3 position of the pyridine ring is a key site for derivatization, most commonly through acylation to form a diverse range of amides. This transformation is typically achieved by reacting the parent amine with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgyoutube.commasterorganicchemistry.com The reaction generally proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

The general synthesis of N-substituted amides from a primary amine and an acyl chloride results in the formation of the amide and hydrogen chloride. libretexts.org Given that the starting material is an amine, which is basic, the HCl byproduct will react with any unreacted amine to form a hydrochloride salt. libretexts.org

A variety of amides can be synthesized, and this structural modification can significantly alter the chemical and physical properties of the parent molecule. For instance, the synthesis of N-(2-chloropyridin-3-yl)benzamide derivatives has been documented, showcasing the feasibility of forming amide bonds at this position. nih.gov The reaction of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate (B8764639), for example, leads to a condensation product forming an amide linkage.

The table below summarizes representative amide derivatives that can be synthesized from this compound, based on common acylation reactions.

| Acylating Agent | Derivative Name | Resulting Amide Structure |

|---|---|---|

| Acetyl Chloride | N-(4-benzoyl-2-chloropyridin-3-yl)acetamide | A benzoylpyridine core with an acetamide (B32628) group at C3. |

| Benzoyl Chloride | N-(4-benzoyl-2-chloropyridin-3-yl)benzamide | A benzoylpyridine core with a benzamide (B126) group at C3. |

| Propionyl Chloride | N-(4-benzoyl-2-chloropyridin-3-yl)propionamide | A benzoylpyridine core with a propionamide (B166681) group at C3. |

Reduction of the Benzoyl Group

The benzoyl group's ketone functionality presents another prime target for chemical modification, primarily through reduction. The reduction can yield two main types of products: a secondary alcohol, (phenyl(pyridin-4-yl)methanol), or a complete reduction to a methylene (B1212753) group (-CH2-), forming a diphenylmethane-type linkage. The choice of reducing agent and reaction conditions dictates the outcome.

For the partial reduction of the ketone to a secondary alcohol, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly employed. youtube.commasterorganicchemistry.comyoutube.com This reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol and converts the carbonyl group into a hydroxyl group. youtube.comugm.ac.id

For the complete reduction of the ketone to a methylene group, more drastic conditions are required. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. chadsprep.com

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comorganic-chemistry.org The driving force is the conversion of hydrazine (B178648) to nitrogen gas. masterorganicchemistry.com These strongly basic conditions may be suitable for substrates that are sensitive to acid. organic-chemistry.org

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.comannamalaiuniversity.ac.in This method is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which may not be suitable for acid-sensitive substrates. vedantu.comannamalaiuniversity.ac.in

The table below outlines the expected products from the reduction of the benzoyl group in this compound.

| Reagent/Reaction | Product Type | Derivative Name |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | (3-amino-2-chloropyridin-4-yl)(phenyl)methanol |

| Wolff-Kishner (NH₂NH₂/KOH) | Methylene Group | 3-amino-4-benzyl-2-chloropyridine |

| Clemmensen (Zn(Hg)/HCl) | Methylene Group | 3-amino-4-benzyl-2-chloropyridine |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Alcohol or Methylene | Product depends on catalyst and conditions. youtube.comtiktok.com |

Spectroscopic and Computational Analysis of 3 Amino 4 Benzoyl 2 Chloropyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. Such studies provide insights into the geometry, energy, and reactivity of a compound. For many pyridine (B92270) derivatives, DFT calculations have been successfully used to determine optimized molecular structures and thermodynamic parameters. researchgate.net However, specific DFT studies detailing the electronic structure and stability of 3-Amino-4-benzoyl-2-chloropyridine are not found in the surveyed scientific papers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity and electronic properties. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical stability. researchgate.net Analyses of various heterocyclic compounds, including some pyridine derivatives, have utilized FMO theory to understand charge transfer interactions and reaction pathways. mdpi.comnih.govresearchgate.net Despite its importance, a specific FMO analysis, including the HOMO-LUMO energy gap and orbital distributions for this compound, remains unpublished in the accessible literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in The red and blue regions on an MEP map indicate areas of negative (electron-rich) and positive (electron-poor) potential, respectively. This analysis has been applied to understand the reactive behavior of various amino- and chloro-substituted heterocyclic systems. mdpi.combhu.ac.in A dedicated MEP map for this compound, which would elucidate its reactive sites, has not been reported.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking within a molecule or between molecules. nih.gov These interactions are crucial in determining the supramolecular chemistry and crystal packing of compounds. While NCI analysis has been performed for related molecules to understand their solid-state architecture, no such analysis is available for this compound. mdpi.comnih.gov

Tautomeric and Conformational Energy Landscapes

Many organic molecules, particularly those with amino and keto groups, can exist in different tautomeric forms or adopt various conformations. Understanding the relative energies of these forms is essential for predicting the most stable structure and its chemical behavior. Computational studies on related heterocyclic systems have explored their tautomeric and conformational possibilities. researchgate.net However, a specific investigation into the tautomeric and conformational energy landscape of this compound is absent from the current body of scientific literature.

Correlation of Experimental and Theoretical Data

A cornerstone of modern chemical research is the correlation of experimentally obtained data (e.g., from X-ray crystallography, NMR, and IR spectroscopy) with theoretical calculations (e.g., from DFT). This correlation validates both the experimental results and the computational models used. For many novel compounds, researchers report a good agreement between theoretical and experimental structural and spectroscopic parameters. researchgate.netrsc.org Due to the absence of both published experimental data and theoretical calculations for this compound, no such correlation can be established.

Applications of 3 Amino 4 Benzoyl 2 Chloropyridine in Chemical Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

No specific examples of 3-Amino-4-benzoyl-2-chloropyridine being used as a building block for the synthesis of other heterocyclic compounds were found in the available literature. In principle, the amino and chloro groups could serve as handles for further chemical transformations, potentially leading to the formation of fused heterocyclic systems.

Precursor for Advanced Organic Materials

There is no information available to suggest that this compound has been investigated or utilized as a precursor for advanced organic materials.

Intermediate in the Synthesis of Functional Molecules

While its structure suggests potential as an intermediate, no specific instances of its use in the synthesis of the following functional molecules were found.

The literature on agrochemical development does not specifically mention this compound as a precursor.

There is no available data linking this compound to the synthesis of dyes or pigments.

The potential of this compound as a reagent for biological probes or covalent modifiers has not been explored in the reviewed literature.

No contributions of this compound to materials science have been documented.

Green Chemistry Considerations in Application

The application of this compound and related compounds as intermediates in multi-step syntheses is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For pyridine (B92270) derivatives, this often involves the adoption of alternative energy sources, sustainable catalysts, and environmentally benign reaction conditions to improve efficiency and safety. researchgate.netnih.gov

One of the most prominent green techniques in this field is microwave-assisted synthesis. nih.gov Microwave irradiation offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. mdpi.comnih.gov For instance, the synthesis of various acetamide (B32628) derivatives, a reaction class relevant to the elaboration of aminopyridines, saw reaction times decrease from 2–3 hours to just a few minutes under microwave conditions. mdpi.com Similarly, procedures for creating pyridine glycosides have been successfully performed under solvent-free, microwave-assisted conditions using silica (B1680970) gel as an environmentally friendly promoter. nih.gov This method is noted for being efficient, mild, and rapid. nih.gov

The development and use of novel catalysts is another cornerstone of green chemistry in pyridine synthesis. Researchers are focusing on heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net For example, natural dolomitic limestone has been employed as a green, reusable catalyst for synthesizing highly functionalized pyridines. researchgate.net Thermo-catalytic processes using zeolite catalysts are also being explored for the sustainable production of pyridines from renewable feedstocks like glycerol. rsc.org

Solvent selection and process optimization are also critical. Efforts are made to replace hazardous solvents with greener alternatives, such as aqueous ethanol (B145695), or to conduct reactions under solvent-free conditions. researchgate.net In industrial applications, such as the synthesis of the drug Nevirapine, which uses a related intermediate (2-chloro-3-amino-4-picoline), process optimization has focused on using a single solvent system to avoid costly solvent exchanges that generate significant waste. google.comvcu.edu In one improved process, approximately 80% of the diglyme (B29089) solvent is recovered and recycled, representing a major advancement in sustainability. vcu.edu Furthermore, developing one-pot, multi-component reactions provides a more efficient route to complex pyridine derivatives, improving atom economy and reducing the need for intermediate purification steps. nih.govnih.gov

These green chemistry approaches are vital for the sustainable application of intermediates like this compound, ensuring that the synthesis of valuable end-products is achieved with minimal environmental impact.

| Green Chemistry Approach | Application in Pyridine Synthesis | Key Benefits | References |

| Microwave-Assisted Synthesis | Synthesis of acetamides, glycosides, and other pyridine derivatives. | Reduced reaction times (hours to minutes), higher yields, high product purity. | mdpi.comnih.govnih.gov |

| Sustainable Catalysis | Use of heterogeneous catalysts like zeolites and natural dolomitic limestone. | Catalyst is recoverable and reusable (up to 7 times for dolomite), enables use of renewable feedstocks. | researchgate.netrsc.org |

| Solvent Management | Use of benign solvents (e.g., aqueous ethanol), solvent-free conditions, and solvent recycling. | Reduced hazardous waste, lower processing costs, improved process safety. | researchgate.netgoogle.comvcu.edu |

| Process Intensification | One-pot, multi-component reactions. | Excellent yields, shorter reaction times, pure products without complex purification, improved atom economy. | researchgate.netnih.govnih.gov |

| Hazard Reduction | Avoiding hazardous reaction pathways like non-selective nitration. | Prevents runaway reactions and formation of undesirable, toxic byproducts. | chemicalbook.com |

Conclusion and Future Research Perspectives on 3 Amino 4 Benzoyl 2 Chloropyridine

Summary of Current Research Contributions

Current research underscores the role of 3-Amino-4-benzoyl-2-chloropyridine primarily as a crucial chemical intermediate. lookchem.com Its structural complexity and reactivity make it a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds and active pharmaceutical ingredients (APIs). lookchem.com

The 3-amino-2-chloropyridine (B31603) scaffold, a core component of the title compound, is of notable importance in medicinal chemistry. For instance, derivatives of 3-amino-2-chloro-4-alkylpyridines are key intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, such as Nevirapine. google.comgoogle.comresearchgate.net The synthesis of a Nevirapine analogue from a related 4-substituted 3-amino-2-chloropyridine highlights the potential of this class of compounds in developing antiviral agents. researchgate.net

Furthermore, the 3-aminopyridine (B143674) moiety is recognized as a bioactive scaffold, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. ijpsr.comnih.govrsc.orgrsc.org Research into related structures, such as pyridothienopyrimidine derivatives synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxamides, has yielded compounds with significant antimicrobial and anticancer activities, including potent inhibition of EGFR kinase. nih.gov These findings suggest that this compound could serve as a precursor to novel therapeutic agents.

| Compound Class | Application/Activity | Key Intermediate |

| Dipyridodiazepinones | HIV-1 Reverse Transcriptase Inhibitors (e.g., Nevirapine) | 3-Amino-2-chloro-4-alkylpyridines |

| Pyridothienopyrimidines | Antimicrobial and Anticancer Agents (EGFR Kinase Inhibitors) | 3-Amino-thieno[2,3-b]pyridines |

| Pyridine-annulated purines | Apoptotic Anticancer Agents | 3-Amino-imidazo[1,2-a]-pyridines |

Challenges and Opportunities in Synthesis and Derivatization

The synthesis of polysubstituted pyridines like this compound is often fraught with challenges. Traditional synthetic routes for related compounds have highlighted several obstacles:

Regioselectivity: Methods involving nitration of aminopyridines can suffer from a lack of selectivity, leading to mixtures of isomers that are difficult to separate. google.comgoogle.com

Harsh Reaction Conditions: The synthesis of substituted pyridines can require harsh conditions and the use of hazardous reagents. nih.gov

By-product Formation: Chlorination steps can lead to the formation of undesired di-chlorinated by-products, complicating purification. epo.org

Specialized Equipment: Some synthetic routes require specialized and expensive equipment for processes like di-chlorination and de-halogenation. google.com

Despite these challenges, there are significant opportunities for innovation in the synthesis and derivatization of this compound:

Greener Synthetic Routes: There is a growing interest in developing more environmentally friendly and sustainable methods for pyridine (B92270) synthesis. nih.govresearchgate.net This includes the use of green catalysts, environmentally benign solvents, and energy-efficient techniques like microwave-assisted synthesis. nih.govnih.gov

Novel Catalytic Systems: The development of novel catalysts, such as metal-organic frameworks (MOFs), offers advantages like high surface area, tunable porosity, and ease of separation, which can lead to more efficient and selective reactions. acs.org

One-Pot Multicomponent Reactions (MCRs): MCRs provide a powerful strategy for the efficient construction of complex molecules like polysubstituted pyridines in a single step, reducing waste and improving atom economy. nih.govnih.gov

Improved Chlorination Methods: The use of alternative chlorinating agents, such as hydrogen peroxide in hydrochloric acid, can offer a milder and more selective method for the chlorination of aminopyridines, avoiding the use of chlorine gas. google.com

| Synthetic Challenge | Potential Opportunity/Solution |

| Poor regioselectivity in nitration | Development of directing group strategies or alternative synthetic routes. |

| Harsh reaction conditions | Utilization of microwave-assisted synthesis or novel, highly active catalysts. |

| Formation of di-chlorinated by-products | Milder and more selective chlorination reagents (e.g., H₂O₂/HCl). |

| Multiple synthetic steps | Design of one-pot multicomponent reactions (MCRs). |

| Use of hazardous reagents | Adoption of greener solvents and reagents. |

Emerging Trends in Pyridine Chemistry Relevant to the Compound

The field of pyridine chemistry is rapidly evolving, with several emerging trends holding significant promise for the future study of this compound:

Direct C-H Functionalization: This powerful strategy allows for the direct modification of the pyridine ring without the need for pre-functionalization, offering a more atom- and step-economical approach to derivatization. rsc.orgbohrium.combeilstein-journals.org Advances in transition-metal catalysis are enabling the selective functionalization of various positions on the pyridine ring. beilstein-journals.orgnih.gov

Visible-Light Photocatalysis: This green and sustainable approach utilizes visible light to drive chemical reactions under mild conditions. acs.orgchemeurope.comeurekalert.org Photocatalysis can be used for a variety of transformations on the pyridine ring, including the introduction of new functional groups and the late-stage modification of complex molecules. acs.orgchemeurope.comeurekalert.orgresearchgate.net The development of organic photocatalysts, such as quinolinone, further enhances the environmental friendliness of this method. acs.org

Pyridinyl Radical Chemistry: The generation and utilization of pyridinyl radicals, formed through single-electron reduction of pyridinium ions, opens up new avenues for pyridine functionalization with distinct positional selectivity compared to classical methods. acs.org

The application of these trends to this compound could enable the regioselective introduction of a wide array of substituents at the C-5 and C-6 positions of the pyridine ring, thereby rapidly generating libraries of novel compounds for biological screening.

Interdisciplinary Research Avenues

The versatile structure of this compound makes it a promising candidate for exploration in several interdisciplinary research areas:

Agrochemicals: Pyridine derivatives are a cornerstone of the agrochemical industry, with applications as herbicides, insecticides, and fungicides. nih.govresearchgate.netacs.orgresearchgate.net The specific substitution pattern of this compound could be exploited to design new agrochemicals with novel modes of action or improved efficacy.

Functional Materials: The pyridine scaffold is integral to the development of advanced functional materials. mdpi.com By incorporating this compound or its derivatives into polymers or as ligands for metal complexes, it may be possible to create novel materials with interesting photophysical, catalytic, or electronic properties for applications in areas such as photovoltaic devices, heterogeneous catalysis, and metal-organic frameworks (MOFs). mdpi.com

Biocatalysis: The use of enzymes in the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Future research could explore the potential for biocatalytic methods in the synthesis or derivatization of this compound, offering a highly selective and sustainable alternative to traditional chemical methods.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-benzoyl-2-chloropyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Benzoylation of 2-chloropyridine derivatives under Friedel-Crafts conditions using AlCl₃ as a catalyst (80–100°C, anhydrous environment).

- Step 2: Nitration followed by reduction to introduce the amino group. Use NaNO₂/HCl for diazotization and Pd/C for catalytic hydrogenation.

- Optimization Parameters:

- Temperature: Higher yields observed at 85°C (exothermic reactions require controlled cooling).

- Catalyst Loading: 10 mol% Pd/C reduces side-product formation.

- Solvent: Dichloromethane enhances solubility during benzoylation .

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | AlCl₃, 85°C, 6h | 78 | 92% |

| 2 | NaNO₂/HCl, Pd/C, H₂ | 65 | 88% |

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm); NH₂ group shows broad singlet (δ 5.1 ppm).

- ¹³C NMR: Carbonyl (C=O) resonance at ~190 ppm, pyridine carbons at 120–150 ppm.

- Mass Spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ at m/z 247.

- High-Performance Liquid Chromatography (HPLC): Use C18 column (80:20 MeOH/H₂O, 1 mL/min) for purity >95% .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

- Solubility: Low in water (<0.1 mg/mL), high in DMSO (>50 mg/mL). Pre-solubilize in DMSO for biological assays.

- pKa: Amino group pKa ~4.2 (calculated via DFT); protonation state affects nucleophilic reactivity.

- Stability: Degrades under UV light; store in amber vials at -20°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) balance accuracy and computational cost for chloropyridines .

- Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for electron density analysis.

- Applications:

Example DFT Results Table:

| Property | B3LYP/6-31G(d,p) | Experimental Data |

|---|---|---|

| Bond Length (C-Cl, Å) | 1.72 | 1.70 |

| HOMO-LUMO Gap (eV) | 4.5 | 4.3 (UV-Vis) |

Q. What strategies resolve contradictions between experimental and computational data?

Methodological Answer:

- Cross-Validation: Compare multiple DFT functionals (e.g., PBE0 vs. M06-2X) to assess sensitivity .

- Error Analysis: Quantify solvent effects (e.g., PCM models) and vibrational contributions to thermodynamic properties.

- Case Study: Discrepancies in pKa predictions (DFT vs. potentiometry) resolved by including explicit water molecules in simulations .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance binding to kinase targets.

- Assay Design:

Example SAR Table:

| Derivative | R-Group | EGFR IC₅₀ (nM) | Docking Score (kcal/mol) |

|---|---|---|---|

| Parent | -H | 250 | -8.2 |

| 2-NO₂ | -NO₂ | 90 | -9.5 |

| 5-Br | -Br | 300 | -7.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.